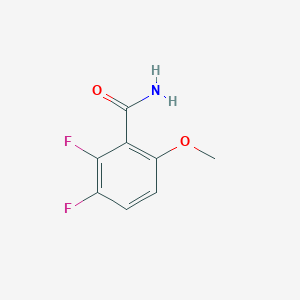

2,3-Difluoro-6-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPANCNBFGMHWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzamide and Its Derivatives

Strategies for Formation of the Benzamide (B126) Moiety

The final step in the synthesis of 2,3-Difluoro-6-methoxybenzamide is the formation of the amide bond. This is typically achieved from a carboxylic acid precursor or its activated derivatives.

The most straightforward approach to the benzamide is the direct amidation of 2,3-Difluoro-6-methoxybenzoic acid. This method involves the reaction of the carboxylic acid with ammonia (B1221849) or an ammonium (B1175870) salt. The reaction typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack by ammonia. Common coupling agents used for this type of transformation are carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions. The reaction is usually performed in an inert organic solvent.

While specific examples for the direct amidation of 2,3-Difluoro-6-methoxybenzoic acid are not detailed in the provided results, this remains a standard and viable synthetic strategy in organic chemistry.

A more common and often more efficient method involves a two-step process: first converting the carboxylic acid to a more reactive derivative, followed by reaction with ammonia. A prime example of such a reactive intermediate is an acyl chloride.

2,3-Difluoro-6-methoxybenzoic acid can be converted to 2,3-Difluoro-6-methoxybenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). synhet.com The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to yield the target this compound. This method is often preferred for its high yields and the ease of separation of the product from the reaction byproducts. The synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, proceeds from its corresponding 2,6-difluorobenzoic acid, highlighting the utility of this general pathway. nih.gov Derivatives such as 2,3-Difluoro-N-methoxy-N-methylbenzamide have also been synthesized, indicating that this core structure can be functionalized with various amines. achemblock.com

The synthesis of the benzamide can also be envisioned as starting from the corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde (B67421). chemicalbook.comchemicalbook.com This precursor is central to the synthesis as it serves as the starting point for producing the key carboxylic acid intermediate.

A documented method for the synthesis of 2,3-Difluoro-6-methoxybenzoic acid involves the oxidation of 2,3-Difluoro-6-methoxybenzaldehyde. google.com In a patented procedure, the aldehyde is treated with hydrogen peroxide in the presence of potassium hydroxide (B78521). The reaction is heated to 70°C for two hours, leading to the formation of the carboxylic acid, which can then be converted to the benzamide as described previously. google.com

The synthesis of the aldehyde itself is a critical first step. It is prepared via a directed ortho-metalation strategy. Starting from 3,4-Difluoroanisole (B48514), treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75°C) selectively removes a proton ortho to the methoxy (B1213986) group. Quenching this lithiated species with an electrophile like N,N-dimethylformamide (DMF) introduces the formyl group, yielding 2,3-Difluoro-6-methoxybenzaldehyde in high yield (95%). chemicalbook.com

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Aldehyde Synthesis | 3,4-Difluoroanisole | 1. LDA, THF, -75°C2. DMF | 2,3-Difluoro-6-methoxybenzaldehyde | 95% | chemicalbook.com |

| Acid Synthesis | 2,3-Difluoro-6-methoxybenzaldehyde | H₂O₂, KOH, H₂O, 70°C | 2,3-Difluoro-6-methoxybenzoic acid | High | google.com |

Introduction and Functionalization of Fluorine and Methoxy Groups on the Aromatic Ring

The specific substitution pattern of the target molecule, with two adjacent fluorine atoms and an adjacent methoxy group, requires regiocontrolled synthetic methods. The documented syntheses typically begin with precursors where this arrangement is already established.

While the synthesis of the aldehyde precursor starts with an already fluorinated molecule (3,4-Difluoroanisole), the creation of such a molecule would rely on regioselective fluorination techniques. The introduction of fluorine onto an aromatic ring can be challenging due to the high reactivity of fluorinating agents. However, several modern methods allow for precise control.

Catalysis-based platforms, such as those using I(I)/I(III) catalysis, have been developed for the regioselective fluorination of various organic molecules, including dienes and allenes. nih.govnih.govresearchgate.netresearchgate.net These methods often use an inexpensive fluoride (B91410) source like an amine•HF complex in conjunction with a terminal oxidant. For aromatic systems, electrophilic fluorinating agents like Selectfluor® are commonly used. The regioselectivity is often directed by existing functional groups on the ring, which can stabilize intermediates or direct the electrophile to a specific position through electronic or steric effects. The introduction of fluorine atoms has been shown to significantly alter the electronic properties of aromatic systems. beilstein-journals.org

The methoxy group in this compound is typically incorporated early in the synthetic sequence, as seen in the use of 3,4-Difluoroanisole as a starting material. chemicalbook.com The synthesis of this precursor would involve the O-methylation of a corresponding phenol (B47542), in this case, 3,4-Difluorophenol. eurekaselect.com

O-methylation is a common etherification reaction. It is generally achieved by treating the phenol with a methylating agent such as dimethyl sulfate, methyl iodide, or diazomethane, in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the phenol to form a phenoxide, which then acts as a nucleophile to attack the methylating agent. The choice of reagents and conditions can be crucial for achieving high yields and avoiding competing N-alkylation if other nucleophilic sites are present. eurekaselect.com In complex molecules, enzymatic O-methylation using catechol-O-methyltransferase (COMT) can provide remarkable regioselectivity, as demonstrated in the methylation of dopamine (B1211576) agonists. nih.govnih.gov

Multi-Step Synthetic Sequences and Process Optimization

The construction of this compound typically involves a multi-step sequence starting from readily available precursors. The optimization of this process is crucial for achieving high yields and purity.

Design and Development of Efficient Synthetic Pathways

An efficient pathway to this compound begins with the synthesis of a key intermediate, 2,3-difluoro-6-methoxybenzaldehyde. A common method for this is the ortho-lithiation of 3,4-difluoroanisole, followed by formylation. For instance, treatment of 3,4-difluoroanisole with lithium diisopropylamide (LDA) at low temperatures (e.g., -75°C) generates a lithiated intermediate that can then react with a formylating agent like N,N-dimethylformamide (DMF) to produce 2,3-difluoro-6-methoxybenzaldehyde in high yield. chemicalbook.com

The subsequent step involves the oxidation of the aldehyde to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. A patent describes a method for this oxidation using hydrogen peroxide in the presence of potassium hydroxide. google.com The reaction is carried out at an elevated temperature (70°C) and, after workup and purification, provides the desired benzoic acid. google.com

A plausible synthetic route is summarized in the table below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,4-Difluoroanisole | 1. Lithium diisopropylamide, THF, -75°C; 2. N,N-Dimethylformamide | 2,3-Difluoro-6-methoxybenzaldehyde |

| 2 | 2,3-Difluoro-6-methoxybenzaldehyde | Hydrogen peroxide, Potassium hydroxide, 70°C | 2,3-Difluoro-6-methoxybenzoic acid |

| 3 | 2,3-Difluoro-6-methoxybenzoic acid | 1. Activating agent (e.g., SOCl₂); 2. Ammonia | This compound |

Evaluation of Catalyst Systems in Benzamide Synthesis (e.g., Rhodium-catalyzed approaches)

Rhodium-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds, offering novel routes to complex benzamide derivatives. researchgate.netnih.govcolumbia.edu These methods often proceed with high regioselectivity, directed by the amide group itself. While specific examples of rhodium-catalyzed reactions on this compound are not detailed in the available literature, the general principles can be applied to this substrate.

Rhodium(III) catalysts are particularly effective in activating the ortho-C-H bond of benzamides. nih.govcolumbia.edunih.govrsc.org This activation can be followed by coupling with various partners, such as alkenes or alkynes, to introduce new substituents. For instance, the reaction of a benzamide with an alkyne in the presence of a rhodium catalyst can lead to the formation of isoquinolone structures. This type of cyclization could be a potential pathway to novel heterocyclic derivatives of this compound.

The choice of the directing group on the amide nitrogen can influence the outcome of these reactions. For example, N-methoxybenzamides have been shown to be effective directing groups in rhodium-catalyzed C-H activation. nih.gov The reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, catalyzed by a rhodium(III) complex, leads to the formation of 3-trifluoromethylindanones. nih.gov This suggests that an N-methoxy derivative of this compound could be a versatile intermediate for further functionalization.

Analogous Synthetic Routes from Related Difluoromethoxybenzamides

The synthetic strategies developed for other difluoromethoxybenzamide isomers can provide valuable insights into the preparation of this compound and its derivatives.

Demethylation and Subsequent Alkylation Strategies (Based on 2,6-Difluoro-3-methoxybenzamide (B3025189) synthesis)

Demethylation of the methoxy group in difluoromethoxybenzamides can provide a handle for introducing a variety of other functional groups through subsequent alkylation. While a specific demethylation procedure for this compound is not described, methods used for analogous compounds are relevant. For example, in the synthesis of a complex derivative of 2,6-difluoro-3-propylsulfonamidobenzamide, a demethylation step was carried out on a precursor containing a methoxypyrazolopyridine moiety using trimethylsilyl (B98337) chloride and sodium iodide. nih.gov

More general methods for the demethylation of anisole (B1667542) derivatives are also applicable. nih.govrsc.orgresearchgate.net Reagents like boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. researchgate.net The resulting phenol can then be alkylated under basic conditions with a suitable alkyl halide to introduce new alkoxy groups. This strategy allows for the diversification of the substitution pattern on the aromatic ring.

Incorporation of Heterocyclic Scaffolds into Benzamide Structures

The benzamide moiety can be appended to various heterocyclic systems, leading to compounds with diverse pharmacological properties. The synthesis of such derivatives often involves the coupling of a pre-formed benzoyl chloride or benzoic acid with a heterocyclic amine.

For instance, the synthesis of pyrazolopyrimidine derivatives has been reported, where a benzamide-containing pyrazole (B372694) is used as a building block. nih.govresearchgate.net In one example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide was synthesized and subsequently converted to a pyrazolo[1,5-a]pyrimidine. nih.gov This approach could be adapted to incorporate the 2,3-difluoro-6-methoxybenzoyl group into various heterocyclic systems by starting with the corresponding 2,3-difluoro-6-methoxybenzoyl isothiocyanate or by coupling 2,3-difluoro-6-methoxybenzoic acid with a suitable amino-substituted heterocycle.

Another example is the synthesis of N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide derivatives. nih.gov The synthesis of a complex analog started from 2,6-difluorobenzoic acid and involved a multi-step sequence to construct the pyrazolopyridine ring system before coupling it with the benzoyl moiety. nih.gov This highlights the possibility of building complex heterocyclic structures and then introducing the 2,3-difluoro-6-methoxybenzoyl group at a later stage of the synthesis.

Elucidation of Molecular Structure and Conformation of 2,3 Difluoro 6 Methoxybenzamide

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is unparalleled in its ability to map the connectivity and chemical environment of atoms within a molecule. For 2,3-Difluoro-6-methoxybenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two amide protons may appear as one or two broad singlets, reflecting their chemical environment and potential for restricted rotation around the C-N bond.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the amide is expected at a characteristic downfield shift (around 165 ppm). The eight aromatic carbons will have their chemical shifts significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. Carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.20 - 7.50 | m | Ar-H |

| ¹H | 6.80 - 7.10 | m | Ar-H |

| ¹H | 6.50 - 7.50 (broad) | s | CONH ₂ |

| ¹H | ~3.9 | s | OCH ₃ |

| ¹³C | ~165 | s | C =O |

| ¹³C | 150 - 160 (d) | d | C -F |

| ¹³C | 145 - 155 (d) | d | C -F |

| ¹³C | 110 - 130 | m | Ar-C |

| ¹³C | ~56 | s | OC H₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic systems.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. nih.govmjcce.org.mk These techniques are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. udel.edu

For this compound, key vibrational modes would confirm the presence of its characteristic functional groups. The amide group would give rise to strong N-H stretching bands in the IR spectrum (typically 3200-3400 cm⁻¹) and a very strong C=O stretching band (the "Amide I" band) around 1650-1680 cm⁻¹. tsijournals.comresearchgate.net The C-F bonds would produce strong absorption bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the methoxy group, would also be present. acadpubl.eu Comparing the experimental spectra with theoretical calculations can yield insights into the molecule's preferred conformation.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment |

| 3400 - 3200 | IR, Raman | N-H stretching |

| 3100 - 3000 | IR, Raman | Aromatic C-H stretching |

| 2950 - 2850 | IR, Raman | Aliphatic C-H stretching (in -OCH₃) |

| 1680 - 1650 | IR (strong), Raman (weak) | Amide I (C=O stretching) |

| 1630 - 1580 | IR, Raman | Amide II (N-H bending) & Aromatic C=C stretching |

| 1300 - 1100 | IR (strong) | C-F stretching |

| ~1250 & ~1050 | IR, Raman | Asymmetric & Symmetric C-O-C stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. For this compound, HRMS would confirm its composition as C₈H₇F₂NO₂. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated exact mass, with a match within a few parts per million (ppm) providing definitive evidence for the formula.

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Calculated Exact Mass ([M]⁺) | 187.04448 u |

| Calculated m/z for [M+H]⁺ | 188.05226 u |

Solid-State Structural Determination by X-ray Crystallography (Applicability based on similar fluorobenzamide studies)

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray crystallography provides the ultimate detail on the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique can precisely measure bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and how it packs into a crystal lattice.

Although a specific crystal structure for this compound is not publicly available, studies on related fluorinated benzamides demonstrate the high applicability and utility of this method. Research on 2-fluorobenzamide (B1203369) has shown that fluorine substitution in the ortho-position can effectively suppress the severe disorder often observed in benzamide (B126) crystals. nih.govacs.org This ordering effect, which can be achieved with even partial fluorine incorporation, makes the resulting crystals more amenable to high-quality X-ray diffraction analysis. acs.org

Therefore, it is highly probable that this compound would form crystals suitable for X-ray analysis. Such a study would definitively resolve the conformation of the amide group relative to the aromatic ring and elucidate the network of intermolecular interactions, such as hydrogen bonds between the amide groups (N-H···O=C), which dictate the crystal packing.

Computational Approaches to Conformational Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. These methods can predict molecular structures, energies of different conformations, and spectroscopic properties, providing deep insights into the factors governing molecular shape.

Influence of Fluorine Atoms on Molecular Non-Planarity

The planarity of the benzamide system is a delicate balance of resonance stabilization, which favors a planar arrangement of the amide group and the aromatic ring, and steric hindrance, which can force them to twist. In this compound, the presence of two bulky substituents, fluorine and a methoxy group, ortho to the amide function creates significant steric strain.

Computational studies on similarly substituted benzamides reveal that such ortho-substituents force the amide group to rotate out of the plane of the phenyl ring. dcu.iedcu.ie This rotation relieves the steric repulsion between the substituents and the amide's carbonyl oxygen and amino group. For this compound, the dihedral angle (the angle between the plane of the aromatic ring and the plane of the amide group) is expected to be significantly non-zero. Computational modeling can predict the most stable rotational conformer and the energy barrier to rotation around the C(ring)-C(amide) bond, providing a quantitative measure of the substituents' steric and electronic influence. rsc.org

Analysis of Torsional Barriers and Preferred Conformational States of this compound

A comprehensive search of available scientific literature and chemical databases did not yield specific studies detailing the torsional barriers and preferred conformational states of this compound. Research providing explicit data on the rotational energy landscape around the aryl-carbonyl bond and the conformational preferences of the methoxy and amide substituents for this particular molecule is not publicly available at this time.

While general principles of conformational analysis can be applied to predict likely stable conformations, the precise energetic penalties associated with bond rotation (torsional barriers) and the exact dihedral angles of the lowest energy states for this compound have not been experimentally determined or computationally modeled in the reviewed literature. Such an analysis would typically involve techniques like X-ray crystallography to determine the solid-state conformation, and computational methods, such as Density Functional Theory (DFT) calculations, to map the potential energy surface as a function of key dihedral angles in the gaseous phase.

For related isomers, such as 2,6-difluoro-3-methoxybenzamide (B3025189), computational studies have been performed. These analyses have revealed that the presence and position of the fluorine atoms significantly influence the planarity of the molecule, leading to non-planar ground state conformations. However, due to the different substitution pattern in this compound, these findings cannot be directly extrapolated to predict its conformational behavior. The interplay of steric hindrance and electronic effects arising from the specific arrangement of the two fluorine atoms and the methoxy group in relation to the amide functionality would uniquely define its conformational landscape.

Without dedicated research on this compound, any discussion of its torsional barriers and preferred conformations would be purely speculative. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Reaction Mechanisms and Chemical Transformations of 2,3 Difluoro 6 Methoxybenzamide

Mechanistic Pathways of Benzamide (B126) Functional Group Reactivity

The benzamide group is a cornerstone of the molecule's reactivity, primarily characterized by the chemistry of its amide functionality. Amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they still participate in several important reactions.

Under acidic or basic conditions, the primary pathway for benzamide reactivity is hydrolysis , which cleaves the amide bond to yield a carboxylic acid and an amine or ammonia (B1221849). solubilityofthings.comstackexchange.com The mechanism differs depending on the pH. In alkaline conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process can be slow and often requires forcing conditions like high temperatures, as the resulting amide anion (NH₂⁻) is a poorer leaving group than the attacking hydroxide nucleophile. stackexchange.com The reaction is driven to completion by the protonation of the leaving amine to ammonia, which can be removed from the equilibrium. stackexchange.com

The amide group can also act as a nucleophile in reactions like nucleophilic acyl substitution with more reactive acylating agents such as acyl chlorides or anhydrides. solubilityofthings.com This allows for the modification of the amide nitrogen, although this is less common for primary amides like 2,3-Difluoro-6-methoxybenzamide compared to secondary amides.

Aromatic Substitution Reactions on the Dihalogenated and Methoxylated Phenyl Ring

The phenyl ring of this compound is substituted with two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group, in addition to the electron-withdrawing benzamide group. This substitution pattern creates a complex landscape for aromatic substitution reactions.

In electrophilic aromatic substitution , the reactivity and regioselectivity are determined by the combined electronic effects of the substituents. msu.edu The methoxy group (–OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. askthenerd.com Conversely, the fluorine atoms (–F) and the amide group (–CONH₂) are deactivating groups. Halogens are an exception in that they deactivate the ring but are still ortho, para-directing. The amide group is a meta-director.

The directing influences of the substituents on this compound can be reinforcing or antagonistic. msu.edu The powerful ortho, para-directing influence of the methoxy group at position 6 would strongly favor substitution at positions 5 (ortho) and 3 (para). However, position 3 is already occupied by a fluorine atom. Therefore, the primary site for electrophilic attack is predicted to be position 5, which is ortho to the methoxy group and meta to the two fluorine atoms and the amide group.

Nucleophilic aromatic substitution (SNAr) is also a significant reaction pathway, particularly due to the presence of the electron-withdrawing fluorine atoms which can stabilize the negative charge of the intermediate Meisenheimer complex. msu.edu The presence of multiple fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack, potentially leading to the displacement of a fluoride (B91410) ion. numberanalytics.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CONH₂ | 1 | Deactivating | meta |

| -F | 2 | Deactivating | ortho, para |

| -F | 3 | Deactivating | ortho, para |

| -OCH₃ | 6 | Activating | ortho, para |

Investigation of Transition Metal-Catalyzed Processes Involving this compound

Transition metal catalysis offers powerful methods for forming new bonds under specific and often mild conditions. For a molecule like this compound, several catalytic pathways are of significant interest.

The amide functional group is a well-established directing group in transition metal-catalyzed C-H activation. Catalysts based on rhodium, cobalt, or palladium can coordinate to the amide's oxygen atom, enabling the selective functionalization of the ortho C-H bond on the aromatic ring. researchgate.netresearchgate.net In the case of this compound, the relevant ortho C-H bond is at the C4 position.

This C-H activation can be the entry point for various transformations, including annulation reactions . For example, a catalyzed reaction with an alkyne or alkene could lead to the construction of a new ring fused to the benzamide core. researchgate.net The reaction typically proceeds through the formation of a metallacycle intermediate after the C-H bond is broken. Subsequent insertion of the coupling partner (e.g., an alkene) and reductive elimination closes the new ring and regenerates the active catalyst.

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet transition metal catalysts have been developed to activate and functionalize it. rsc.org In polyfluorinated aromatics, C-F bond activation can lead to cross-coupling reactions or defluorinative functionalization. rsc.orgrsc.org

A common mechanism in the transformation of fluorinated compounds is β-fluoride elimination . nih.gov While more frequently discussed for gem-difluoroalkenes, analogous pathways can be envisioned for polyfluoroaromatic systems. If a transition metal catalyst were to insert into the C2-F or C3-F bond of this compound, the resulting aryl-metal-fluoride complex could undergo further reaction. In certain catalytic cycles, particularly those involving the formation of alkyl-metal intermediates, a fluorine atom positioned beta to the metal center can be eliminated. This process is a key step in many defluorinative functionalization reactions, transforming a C-F bond into a C-C or C-H bond and generating a metal-fluoride species. nih.gov

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst (Example) | Directing Group | Key Mechanistic Step | Potential Product Type |

| C-H Alkenylation | Cp*Co(III) | Amide (-CONH₂) | C-H Activation at C4 | C4-alkenylated benzamide |

| Annulation | Rh(III) | Amide (-CONH₂) | C-H Activation, Migratory Insertion | Fused heterocyclic systems |

| Defluorinative Coupling | Pd(0)/Ni(0) | N/A | Oxidative Addition into C-F bond | Arylated or borylated products |

Degradation and Stability Under Controlled Chemical Conditions

The stability of this compound is largely inferred from studies on other fluorinated aromatic compounds. The presence of multiple fluorine atoms generally enhances the thermal and oxidative stability of the aromatic ring. numberanalytics.com This increased stability is due to the strength of the C-F bond and the electron-withdrawing nature of fluorine, which makes the ring less susceptible to electrophilic attack and oxidation.

However, this stability is not absolute. Fluorinated aromatics can be prone to degradation under specific conditions. numberanalytics.com

Nucleophilic Attack : As mentioned, strong nucleophiles can displace fluoride ions, especially when the aromatic ring is activated by multiple electron-withdrawing groups.

Reductive Defluorination : Under anaerobic and reducing conditions, microbial degradation of some fluorinated compounds can occur, involving the reductive removal of fluorine. nih.govresearchgate.net While specific studies on this compound are lacking, related fluorobenzoates have been shown to degrade under denitrifying conditions, where fluoride is released stoichiometrically. nih.gov

Photochemical Degradation : Some organic fluorine compounds can undergo photochemical reactions, although the stability of the aromatic ring makes this less likely than for aliphatic fluorocarbons. researchgate.net

Computational Chemistry and Theoretical Studies of 2,3 Difluoro 6 Methoxybenzamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net For 2,3-Difluoro-6-methoxybenzamide, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. fluorochem.co.uk This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The selection of a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d), cc-pVTZ) is a critical step that influences the accuracy of the results. researchgate.netchemicalbook.com Energetic analysis would yield key data points such as the total energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its kinetic stability and chemical reactivity. fluorochem.co.uk

Data for this compound from specific DFT studies, including optimized bond lengths, bond angles, and energetic values, are not available in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and the interactions between orbitals within a molecule. epstem.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.

For this compound, NBO analysis would quantify the electron density on each atom (NPA charges) and describe the nature of the chemical bonds (e.g., σ and π bonds). researchgate.net Crucially, it would reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions are key to understanding the molecule's stability and the electronic effects of its substituent groups (the fluorine atoms, methoxy (B1213986) group, and amide group).

Specific NBO analysis data, such as charge distribution tables or summaries of hyperconjugative interactions for this compound, have not been published.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. mdpi.com The map is color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the amide and methoxy groups, and electron-poor regions. This provides a powerful, visual prediction of how the molecule would interact with other reagents, ions, or biological targets.

While the methodology is well-established, a calculated MEP map for this compound is not available in the surveyed literature.

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and chemical bonds. It identifies critical points in the electron density field to characterize the nature of atomic interactions. For this compound, AIM analysis would be used to precisely characterize the bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. The properties at the bond critical points (BCPs), such as the electron density and its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

No studies applying AIM theory to this compound have been found.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

There are no published molecular dynamics simulation studies specifically focused on this compound.

Molecular Modeling of Intermolecular Interactions

Understanding how this compound interacts with itself or with other molecules is key to predicting its macroscopic properties, such as its crystal structure or its ability to bind to a biological target. Molecular modeling techniques, particularly molecular docking, are used to predict the preferred orientation of one molecule when bound to another. For its isomer, 2,6-difluoro-3-methoxybenzamide (B3025189), docking studies have been crucial in understanding its interaction with the FtsZ protein. nih.gov Similar studies on this compound would involve placing it into the active site of a target protein to calculate binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Specific molecular modeling studies detailing the intermolecular interactions of this compound are not documented in the available literature.

Molecular Docking for Binding Site Prediction and Ligand-Target Interactions (Analogous to FtsZ studies with 2,6-DFMBA)

In studies of 2,6-DFMBA, molecular docking simulations have been instrumental in understanding its binding to the allosteric site of the FtsZ protein. These simulations highlight the importance of the difluorobenzamide motif for inhibitory activity. It is hypothesized that this compound would engage in similar interactions. The docking of 2,6-DFMBA reveals that the difluoroaromatic ring participates in significant hydrophobic interactions with key residues in the binding pocket.

To illustrate the potential interactions of this compound, a hypothetical docking scenario can be constructed based on the known interactions of its analog. The following table outlines the likely residues of a target protein like FtsZ that could interact with this compound, based on analogy.

| Interaction Type | Potential Interacting Residues (Hypothetical) |

| Hydrogen Bonding | Val207, Leu209, Asn263 |

| Hydrophobic Interactions | Val203, Val297, Asn263 |

It is important to note that the substitution pattern of the fluorine and methoxy groups on the benzene (B151609) ring will influence the precise geometry and energetics of these interactions. The non-planarity between the carboxamide group and the aromatic ring, a key feature in 2,6-DFMBA, is also expected to be present in this compound and would play a crucial role in its binding orientation.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity and physical properties of a molecule are significantly influenced by its ability to form hydrogen bonds and engage in hydrophobic interactions. For this compound, the primary hydrogen bond donor is the amide group (-CONH2), while the oxygen atoms of the amide and methoxy groups, along with the fluorine atoms, can act as hydrogen bond acceptors.

Hydrogen/deuterium exchange studies on similar scaffolds have shown that even weak interactions with fluoro groups can be detected, suggesting that the fluorine atoms in this compound could participate in weak hydrogen bonds. rsc.org The presence of intramolecular hydrogen bonding is also a possibility, which can influence the molecule's conformation and reactivity. Theoretical studies on related benzamides, such as 3-amino-4-methoxy benzamide (B126), have utilized density functional theory (DFT) to analyze intramolecular hydrogen bonding and its effects on molecular structure and stability. ias.ac.in

A summary of the potential intermolecular interactions for this compound is presented below:

| Functional Group | Potential Interaction | Role |

| Amide (-CONH2) | Hydrogen Bonding | Donor and Acceptor |

| Methoxy (-OCH3) | Hydrogen Bonding | Acceptor |

| Fluorine (-F) | Weak Hydrogen Bonding, Halogen Bonding | Acceptor |

| Benzene Ring | Hydrophobic Interactions, π-stacking | Non-polar interaction |

Theoretical Elucidation of Reaction Pathways and Selectivity

Understanding the reaction pathways for the synthesis of this compound is essential for optimizing its production and for the discovery of new derivatives. While specific mechanistic studies are not widely published, the synthesis can be theoretically analyzed based on known chemical transformations.

A plausible synthetic route to this compound involves the initial synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (B67421) chemicalbook.com, followed by its oxidation to 2,3-difluoro-6-methoxybenzoic acid google.com, and subsequent amidation.

Characterization of Transition States and Reaction Barriers

Each step in the proposed synthesis of this compound proceeds through a transition state, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

For the oxidation of the aldehyde to a carboxylic acid, the reaction likely proceeds through a hydrated intermediate, followed by the elimination of a hydride ion or a related species. The transition state for this process would involve the partial formation and breaking of bonds to the oxidizing agent.

The final amidation step, converting the carboxylic acid to the amide, typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. The transition state for the reaction of the activated carboxylic acid with ammonia (B1221849) or an ammonia equivalent would involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate to form the amide product would also proceed through a transition state.

The reaction barriers for these steps would be influenced by the electronic effects of the fluorine and methoxy substituents on the benzene ring. The electron-withdrawing nature of the fluorine atoms would likely affect the reactivity of the carbonyl group at each stage.

Application of the Activation Strain Model to Reaction Energetics

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful theoretical tool for analyzing reaction energetics. rsc.orgnih.govnih.gov It partitions the energy along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants.

Applying the ASM to the amidation of an activated derivative of 2,3-difluoro-6-methoxybenzoic acid can provide qualitative insights. The reaction can be modeled as the interaction between the acyl derivative and ammonia.

Strain Energy (ΔE_strain): This term would account for the energy required to deform the planar acyl group into the pyramidalized geometry of the transition state and any distortion in the ammonia molecule.

Interaction Energy (ΔE_int): This term represents the favorable interaction between the distorted acyl derivative and ammonia, primarily the formation of the new carbon-nitrogen bond.

| Energy Component | Description | Influencing Factors |

| ΔE_strain | Energy of deforming reactants to transition state geometry. | Steric hindrance, bond rigidities. |

| ΔE_int | Interaction energy between the deformed reactants. | Electrostatic interactions, orbital overlap, Pauli repulsion. |

| ΔE_activation | Overall energy barrier of the reaction (ΔE_strain + ΔE_int). | The sum of strain and interaction energies. |

By analyzing how these energy components change with different substituents or reaction conditions, the ASM can provide a rational basis for understanding and predicting reactivity and selectivity in the synthesis of this compound and its derivatives.

Structure Activity Relationship Sar Studies and Rational Design of 2,3 Difluoro 6 Methoxybenzamide Derivatives

Systematic Modification of the Benzamide (B126) Scaffold and Substituent Effects

The benzamide scaffold of 2,3-Difluoro-6-methoxybenzamide offers several points for modification. The aromatic ring, with its specific substitution pattern, provides a rigid framework, while the attached functional groups—fluorine, methoxy (B1213986), and carboxamide—are critical for defining its interaction profile with biological targets.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry, owing to its unique properties, including its small size and high electronegativity. nih.gov The effect of fluorine substitution is highly dependent on its position on the aromatic ring.

Hydrogen Bonding: A key feature of fluorine is its ability to act as a hydrogen bond acceptor, while being unable to donate a hydrogen bond, unlike a hydroxyl group. nih.gov This property can be exploited to form specific interactions with hydrogen bond donors (like N-H or O-H groups) in a protein's binding site. The precise positioning of the fluorine atoms at the C-2 and C-3 positions of the benzamide ring dictates the geometry of these potential interactions.

Conformational Effects: The substitution pattern can influence the preferred conformation of the molecule. For instance, the fluorine at the C-2 position, ortho to the carboxamide, can influence the rotational barrier around the C-C bond connecting the ring and the amide group, potentially locking the molecule into a more biologically active conformation.

Research on other fluorinated molecules has demonstrated that the biological effect of fluorine substitution is context-specific. For example, in studies on cannabinoid analogs, replacing a hydroxyl group with fluorine at a critical position for hydrogen bonding proved detrimental to binding affinity, highlighting the importance of matching the substituent to the receptor's topology. nih.gov Conversely, in other cases, adding fluorine has been shown to significantly increase binding affinity. nih.gov

The methoxy group (-OCH₃) at the C-6 position plays a multifaceted role in shaping the molecular profile of the compound, influencing both its binding capabilities and its physicochemical properties.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional anchor point for interaction with a biological target. researchgate.net

Modulation of Lipophilicity: The methoxy group generally increases the lipophilicity (fat-solubility) of a compound compared to a hydroxyl group. This property is crucial as it can influence the molecule's ability to cross cell membranes and reach its target. researchgate.net An optimal lipophilic character is often a key objective in drug design. researchgate.net

Metabolic Considerations: From a drug design perspective, methoxy groups can be susceptible to metabolic O-demethylation in the body, which converts them into hydroxyl groups. researchgate.net This biotransformation can either be a planned step to reveal an active metabolite or an unwanted pathway leading to inactivation and clearance.

In studies of methoxyflavones, the methoxy group has been shown to enhance ligand-protein binding and promote cytotoxic activity in cancer cell lines. researchgate.net

The carboxamide moiety (-C(=O)NH₂) is a privileged functional group in medicinal chemistry due to its ability to form strong and highly directional hydrogen bonds.

Hydrogen Bond Donor and Acceptor: The carboxamide group is a superb hydrogen bonding unit. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This dual capability allows it to form multiple, specific hydrogen bonds, often acting as a critical anchor that secures the molecule within its binding site.

Structural Rigidity: The amide bond has a partial double-bond character, making it planar and rigid. This rigidity reduces the conformational flexibility of the molecule, which can be entropically favorable for binding, and helps to orient the attached phenyl ring and its substituents into a defined space.

Polar Zipper Effect: In some contexts, amide side chains can form networks of hydrogen bonds, a phenomenon known as the "polar zipper" effect, which can contribute significantly to the stability of intermolecular interactions. researchgate.net

The importance of the amide group is highlighted in studies of various enzyme inhibitors where it is often found to be essential for maintaining biological activity. nih.gov

Exploration of Electronic and Steric Influences of Derivatives

The rational design of derivatives involves tuning the electronic and steric properties of the lead compound. For this compound, this would involve synthesizing analogs with different substituents on the aromatic ring or modifications to the existing groups. The goal is to optimize the molecule's properties for a specific biological target.

Electronic Influences: The electron-withdrawing nature of the two fluorine atoms and the mixed electron-donating/withdrawing character of the methoxy group create a unique electronic signature on the aromatic ring. Replacing these groups or adding others (e.g., nitro, cyano, methyl groups) would systematically alter the molecule's electrostatic potential, dipole moment, and pKa, thereby influencing its binding affinity and selectivity.

Steric Influences: The size and shape of substituents have a profound impact on how a molecule fits into its binding site. Replacing the methoxy group with a larger ethoxy or a smaller hydroxyl group, for example, would probe the steric tolerance of the binding pocket.

The following interactive table illustrates how systematic modifications to a hypothetical benzamide core could influence key properties and biological activity.

| Compound | R1 | R2 | R3 | Calculated LogP | Hydrogen Bond Donors/Acceptors (D/A) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| Parent | F | F | OCH₃ | 1.85 | 1 / 4 | 150 |

| Analog 1 | H | F | OCH₃ | 1.60 | 1 / 4 | 450 |

| Analog 2 | F | F | OH | 1.30 | 2 / 4 | 120 |

| Analog 3 | F | F | OC₂H₅ | 2.25 | 1 / 4 | 200 |

| Analog 4 | Cl | F | OCH₃ | 2.35 | 1 / 4 | 180 |

| Analog 5 | F | F | CN | 1.45 | 1 / 4 | 300 |

Design Principles for Modulating Intermolecular Interactions through Structural Changes

The rational design of potent and selective molecules is fundamentally about controlling intermolecular interactions. mdpi.com The goal is to create a compound that complements the target's binding site in terms of shape, charge, and hydrogen-bonding potential.

Balancing Repulsive and Attractive Forces: Effective drug design requires a balance between attractive interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) and repulsive interactions (steric clashes, electrostatic repulsion). researchgate.net An optimal net charge is often crucial; a molecule that is too highly charged may be repelled by the target or have poor membrane permeability, while one with too little charge may not engage in key electrostatic interactions. researchgate.netmdpi.com

Tuning Hydrogen Bonding: As discussed, the carboxamide, fluorine, and methoxy groups are all key players in hydrogen bonding. Design principles would involve modifying the molecule to either introduce new hydrogen bonds or strengthen existing ones. For example, if a binding pocket has an underutilized hydrogen bond donor, an analog could be designed to place a fluorine or oxygen atom in the ideal position to accept it. researchgate.net

Optimizing Hydrophobic Interactions: The aromatic ring and the methyl part of the methoxy group contribute to hydrophobic interactions. The size of this hydrophobic surface can be increased (e.g., by adding alkyl groups) or decreased to better match the topology of the target pocket.

These principles illustrate that modulating intermolecular interactions is a delicate balancing act, where small structural changes can lead to significant differences in biological function. mdpi.com

Rational Design of Analogs with Varied Heterocyclic or Alkyloxy Linkers (Based on fluorobenzamide research)

A powerful strategy in drug discovery is to use the core scaffold of an active compound as an anchor and connect it to other chemical moieties via linkers. This allows the exploration of adjacent binding pockets and the introduction of new properties.

Heterocyclic Linkers: Replacing a substituent on the benzamide ring with a linker attached to a heterocycle (e.g., pyridine, imidazole, piperazine) can introduce new, strong interaction points. Heterocycles are rich in hydrogen bond donors and acceptors and can also participate in π-π stacking. A rigid heterocyclic linker can position a new functional group with high precision.

Alkyloxy Linkers: Using a flexible alkyloxy linker (-O-(CH₂)n-) allows a connected functional group more freedom to find an optimal binding position. The length of the alkyl chain can be varied to systematically probe the distance between the primary benzamide binding site and a secondary pocket.

The following table demonstrates a rational design strategy where a core fluorobenzamide is modified with different linkers to potentially improve its properties or add a new interaction vector.

| Compound | Modification at C-6 | Linker Type | Purpose of Modification | Hypothetical Target Affinity |

|---|---|---|---|---|

| Core Scaffold | -OCH₃ | None | Baseline activity | Moderate |

| Analog A | -O-CH₂-Pyridine | Flexible Alkyloxy + Rigid Heterocycle | Probe for H-bonding with a distal residue | Increased |

| Analog B | -O-(CH₂)₂-N(CH₃)₂ | Flexible Alkyl Chain | Introduce a basic amine for salt bridge formation | Increased |

| Analog C | -O-CH₂-Cyclohexyl | Flexible Alkyloxy + Hydrophobic Group | Explore a nearby hydrophobic pocket | Variable |

| Analog D | -(Piperazin-1-yl)- | Rigid Heterocycle | Vector to solvent-exposed region to improve solubility | Maintained |

This modular approach, combining a well-understood core with diverse linkers and functional groups, is a powerful paradigm in the rational design of new therapeutic agents. nih.gov

Advanced Applications and Future Research Directions

Utilization of 2,3-Difluoro-6-methoxybenzamide as a Versatile Building Block in Complex Organic Synthesis

The utility of a chemical compound in complex synthesis is often determined by its functional handles and the potential for selective modification. This compound is well-equipped in this regard, possessing an amide group, a methoxy (B1213986) group, and a difluorinated aromatic ring, all of which can be targeted in subsequent chemical transformations.

The core aromatic structure, 2,3-difluoro-6-methoxy, is accessible through synthetic precursors like 2,3-Difluoro-6-methoxybenzaldehyde (B67421) and 3,4-Difluoroanisole (B48514). chemicalbook.comchemicalbook.com The aldehyde can be synthesized by the ortho-lithiation of 3,4-difluoroanisole followed by formylation. chemicalbook.com This accessibility of the core scaffold is crucial for its use as a building block. From the commercially available aldehyde, the corresponding benzylamine (B48309) (2,3-Difluoro-6-methoxybenzylamine) can be prepared, and the parent carboxylic acid can be converted to the reactive acyl chloride (2,3-Difluoro-6-methoxybenzoyl chloride). chemicalregister.comsynhet.com

These derivatives highlight the versatility of the 2,3-Difluoro-6-methoxybenzoyl scaffold. The amide group of the title compound can undergo various reactions, including hydrolysis, reduction to an amine, or dehydration to a nitrile, providing entry into diverse chemical spaces. The fluorine atoms themselves can, under certain conditions, participate in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for building molecular complexity. numberanalytics.com The presence of both fluorine and methoxy substituents allows for fine-tuning of the electronic properties of the aromatic ring, influencing the regioselectivity of further synthetic modifications. This makes this compound a valuable starting material for creating libraries of complex molecules for screening in drug discovery and materials science. numberanalytics.comresearchgate.net

Investigation of Allosteric Modulation Mechanisms by Benzamide (B126) Derivatives (Drawing from FtsZ inhibitor research)

Benzamide derivatives are a well-established class of compounds that exhibit potent biological activity, particularly as inhibitors of the bacterial cell division protein FtsZ. mdpi.comnih.gov FtsZ is a crucial protein that forms a dynamic ring structure (the Z-ring) at the division site, making it an attractive target for novel antibiotics. nih.gov Many potent FtsZ inhibitors are derivatives of 2,6-difluorobenzamide, which bind to an allosteric site—a cleft between protein subdomains—rather than the active GTP-binding site. mdpi.comnih.gov This allosteric binding stabilizes FtsZ polymers, inhibiting the normal dynamic disassembly required for cell division and ultimately leading to bacterial cell death. nih.govnih.gov

The mechanism of these benzamide inhibitors offers a compelling blueprint for investigating the potential of this compound. Research on inhibitors like PC190723 has shown that they fit into a specific interdomain cleft, and their efficacy is sensitive to the amino acid residues lining this pocket. nih.govnih.gov The substitution pattern on the benzamide ring is critical for this interaction. While the 2,6-difluoro pattern is common, the 2,3-difluoro arrangement in this compound, combined with the 6-methoxy group, presents a unique electronic and steric profile. This specific arrangement could lead to altered binding affinity, selectivity for FtsZ from different bacterial species, or even a modified mechanism of allosteric modulation.

Future research should involve synthesizing this compound and its analogues to test their activity against FtsZ from various bacterial species, particularly Gram-positive pathogens. mdpi.com Biophysical techniques such as fluorescence polarization assays, in vitro turbidity assays, and X-ray crystallography could be employed to confirm direct binding to FtsZ, determine binding affinity, and elucidate the precise structural basis of the interaction. nih.govnih.gov

Table 1: Examples of Benzamide-Based FtsZ Inhibitors and Their Characteristics

| Compound Name | Core Structure | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| PC190723 | 2,6-Difluorobenzamide derivative | Allosteric inhibitor; stabilizes FtsZ polymers | Potent activity against Staphylococcus aureus; induces cell elongation. | mdpi.comnih.govnih.gov |

| 3-Methoxybenzamide (MBA) | Methoxybenzamide | Induces filament bundling and inhibits GTPase activity | Early example of a benzamide FtsZ inhibitor; activity demonstrated in Bacillus subtilis. | nih.gov |

| Benzodioxane-benzamides | Benzodioxane-benzamide | Inhibit FtsZ assembly and cell division | Active against Streptococcus pneumoniae and other Gram-positive bacteria. | mdpi.comresearchgate.net |

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to study and manipulate biological systems. mskcc.org They are indispensable tools in chemical biology for identifying protein targets, visualizing cellular processes, and understanding disease mechanisms. nih.govnih.gov Fluorinated molecules are particularly well-suited for probe development due to their unique properties. nih.gov A typical probe consists of a recognition motif that binds to the target, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. nih.gov

This compound could serve as an excellent starting point for the rational design of chemical probes. nih.gov The benzamide core can act as the recognition motif for proteins that have a binding site for this scaffold, such as certain enzymes or receptors. To transform it into a probe, the core structure could be modified in several ways:

Attachment of a Reporter Tag: A linker could be attached to the aromatic ring or the amide nitrogen, terminating in a fluorophore for microscopy applications or a biotin (B1667282) tag for affinity purification and mass spectrometry-based proteomic analysis. mskcc.org

Incorporation of a Reactive Group: A "warhead" group, such as a sulfonyl fluoride (B91410) (–SO₂F), could be incorporated into the molecule. researchgate.netrsc.org Sulfonyl fluorides can form covalent bonds with nucleophilic amino acid residues (like tyrosine, serine, or lysine) in a protein's binding site. nih.govresearchgate.net This creates an activity-based protein profiling (ABPP) probe that can irreversibly label its target, allowing for robust identification and characterization. nih.gov

The fluorine atoms themselves can be useful, as the ¹⁹F nucleus is NMR-active, allowing for ¹⁹F-NMR studies to monitor probe binding and metabolism. ljmu.ac.uk By developing probes based on the this compound scaffold, researchers could identify novel protein targets and elucidate their roles in biological pathways, potentially uncovering new therapeutic opportunities.

Exploration of Novel Reaction Pathways for Fluorinated Small Molecules

The synthesis of fluorinated organic molecules is a highly active area of research, driven by the significant impact of fluorine in pharmaceuticals and materials. numberanalytics.comnih.gov While classical methods exist, the development of novel, more efficient, and selective reaction pathways is a continuous goal. rsc.orgebay.com The synthesis and subsequent functionalization of this compound can benefit from and contribute to these advancements.

Recent progress in synthetic methodology offers new ways to approach fluorinated aromatics:

Aryne Intermediates: The use of arynes (didehydroarenes) provides a powerful method for synthesizing multisubstituted aromatic compounds, including fluorinated ones. rsc.org Trapping aryne intermediates with fluoride ions or using fluorinated aryne precursors can lead to the efficient construction of fluoroaromatic systems. rsc.org

Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. acs.org Palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) are routinely used to form C-C and C-N bonds, while recent advances in carbonylation chemistry allow for the direct introduction of carbonyl groups to form complex fluorinated scaffolds. acs.orgacs.org

Photoredox Catalysis: Visible light-induced photoredox catalysis has emerged as a mild and powerful tool for generating radicals and forging new bonds. researchgate.net This strategy can be used for the (per)fluoroalkylation of aromatic rings, offering new pathways to novel fluorinated structures. ebay.com

Enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing fluorinated compounds. nih.gov While rare, naturally occurring fluorinase enzymes can form C-F bonds directly. More commonly, other enzymes like lipases and transaminases can be used to selectively modify fluorinated substrates under mild conditions. nih.gov

Exploring these novel pathways for the synthesis of this compound could lead to more efficient and sustainable production. Furthermore, applying these modern reactions to this compound as a starting material could unlock access to a new generation of complex fluorinated molecules with potentially valuable properties. acs.orgsciencedaily.com

Contribution to Fundamental Understanding of Fluorine Chemistry within Aromatic Systems and its Stereoelectronic Effects

The presence of fluorine atoms on an aromatic ring profoundly alters its fundamental chemical properties through stereoelectronic effects. wikipedia.org These effects arise from the spatial interactions of electron orbitals and are distinct from simple steric or inductive effects. nih.gov Studying a molecule like this compound provides a valuable opportunity to deepen our understanding of these complex phenomena.

Key stereoelectronic concepts relevant to this molecule include:

Hyperconjugation and the Gauche Effect: The interaction between bonding (σ) and anti-bonding (σ) orbitals can lead to conformational preferences. The gauche effect, often observed in 1,2-difluoroethane, is a result of a stabilizing σ(C–H) → σ(C–F) hyperconjugative interaction. wikipedia.orgnih.gov In aromatic systems, similar orbital overlaps involving the fluorine substituents influence the molecule's conformation and reactivity. researchgate.net

Orbital Contributions and "Fluoromaticity": Each fluorine atom added to a benzene (B151609) ring contributes a new π-orbital that conjugates with the aromatic system. nih.gov These new orbitals are lower in energy and can lead to increased stabilization of the ring, a concept termed "fluoromaticity." This effect can result in shorter C-C bonds within the ring and higher resistance to addition reactions compared to non-fluorinated benzene. nih.gov

Influence on Reactivity: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect deactivates the aromatic ring toward electrophilic substitution. numberanalytics.com However, fluorine's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this compound, the interplay between the two fluorine atoms and the electron-donating methoxy group creates a complex pattern of reactivity that is a subject for fundamental study. The non-covalent, through-space interaction of a fluorine atom's lone pairs with the π-cloud of a nearby aromatic ring has even been shown to be an activating effect in some systems. acs.org

Detailed computational studies (using DFT, NBO, and QTAIM analyses) and experimental measurements (using NMR spectroscopy) on this compound and its derivatives can provide valuable data on bond lengths, electron density distribution, and conformational preferences. acs.orgst-andrews.ac.uk This research would contribute to a more predictive model of how multiple fluorine substituents, in concert with other functional groups, dictate the behavior of aromatic systems, guiding the future design of functional molecules. rsc.orgresearchgate.net

Q & A

What are the validated synthetic routes for 2,3-difluoro-6-methoxybenzamide, and how can competing side reactions be minimized?

Level : Basic

Answer :

A common approach involves sequential fluorination and methoxylation of benzamide precursors. For example, starting from 2,3-difluoro-6-nitrobenzene, catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group. Methoxylation is achieved via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Key challenges include controlling regioselectivity during fluorination and avoiding over-alkylation. Side reactions like demethylation under acidic conditions can be mitigated by optimizing reaction temperature (≤80°C) and using anhydrous solvents . Purity is typically confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (δ −110 to −115 ppm for ortho-fluorine) .

How can structural discrepancies in X-ray crystallography data for this compound derivatives be resolved?

Level : Advanced

Answer :

Discrepancies in bond angles or torsional conformations may arise from crystal packing effects or disorder in fluorine positions. Refinement using SHELXL (via Olex2 or similar software) with anisotropic displacement parameters for fluorine atoms improves accuracy . For ambiguous electron density, restraint parameters (e.g., DFIX for C–F bond lengths) should be applied. Comparing experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) helps validate geometric outliers. Contradictions in reported melting points (e.g., 145–148°C vs. 152–155°C) may stem from polymorphism; differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) can clarify phase transitions .

What experimental strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Level : Advanced

Answer :

For in vitro enzyme inhibition (e.g., kinase or protease targets):

Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases).

Selectivity profiling : Screen against a panel of related enzymes (e.g., 50+ kinases) to identify off-target effects.

Binding kinetics : Surface plasmon resonance (SPR) with immobilized enzyme (RUmax ≥ 100) and compound flow rates of 30 µL/min provides association/dissociation rates.

Cellular validation : Use HEK293 or HeLa cells transfected with target enzymes; measure IC₅₀ shifts due to membrane permeability limitations.

Contradictory activity data across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize results to buffer ionic strength (e.g., 150 mM NaCl) .

How can conflicting ¹H and ¹³C NMR spectral data for this compound be reconciled?

Level : Basic

Answer :

Fluorine-proton coupling (³JHF ≈ 8–12 Hz) often splits methoxy or aromatic proton signals, leading to misinterpretation. Use ¹H-¹⁹F HOESY to confirm through-space interactions. For ¹³C NMR, direct ¹³C–¹⁹F coupling (¹JCF ≈ 245–265 Hz) complicates integration; decoupling or DEPT-135 experiments clarify multiplicities. Example reference shifts:

- Methoxy group: δ 56–57 ppm (¹³C).

- Aromatic carbons adjacent to fluorine: δ 115–125 ppm (¹³C).

Discrepancies between DMSO-d₆ and CDCl₃ spectra (e.g., Δδ ≈ 0.3 ppm for NH protons) are solvent-dependent and resolved by consistent solvent use .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Level : Advanced

Answer :

- DFT calculations (Gaussian 16, M06-2X/cc-pVDZ) predict activation energies for SNAr reactions. Fluorine’s electron-withdrawing effect lowers LUMO energy (−2.5 eV vs. −1.8 eV for non-fluorinated analogs), favoring nucleophilic attack at C-2 or C-3.

- Molecular dynamics (MD) simulations (AMBER force field) model solvation effects—polar aprotic solvents (e.g., DMF) stabilize transition states.

- Hammett σ constants for substituents: σmeta (F) = 0.34, σpara (OCH₃) = −0.26. A σtotal > 0.5 indicates high reactivity. Validate with kinetic studies (pseudo-first-order conditions, [nucleophile] ≥ 10×[substrate]) .

How should researchers address low yields in the catalytic amidation step during this compound synthesis?

Level : Basic

Answer :

Low yields (<40%) in amidation may result from:

- Incomplete activation : Use coupling agents like HATU or EDCI/HOBt (1.2 equivalents) with DIPEA (2 equivalents) in DCM.

- Steric hindrance : Replace tert-butyl groups with methyl in carboxylate precursors.

- Byproduct formation : Monitor via TLC (Rf = 0.4 in EtOAc/hexane 1:1). Purify via column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water).

For scale-up (>10 g), switch to flow chemistry with immobilized catalysts (e.g., PS-DMAP) to improve efficiency .

What strategies validate the proposed metabolic pathways of this compound in in vitro models?

Level : Advanced

Answer :

LC-HRMS/MS : Identify phase I metabolites (e.g., demethylation at OCH₃) and phase II conjugates (glucuronides). Use a C18 column and negative ion mode for acidic metabolites.

CYP450 inhibition assays : Test against CYP3A4, CYP2D6 isoforms (IC₅₀ < 10 µM indicates high risk).

Stable isotope labeling : Synthesize deuterated analogs (e.g., CD₃O- substitution) to track metabolic sites via MS isotopic patterns.

Contradictory data between hepatocyte and microsome models may reflect differences in enzyme expression; normalize results to protein content (Bradford assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.